2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine

Catalog No.
S15137320
CAS No.
61981-80-4
M.F
C16H17N3
M. Wt
251.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine

CAS Number

61981-80-4

Product Name

2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)ethanamine

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

InChI

InChI=1S/C16H17N3/c17-10-11-19-15-9-5-4-8-14(15)18-16(19)12-13-6-2-1-3-7-13/h1-9H,10-12,17H2

InChI Key

INGOQHDQCBYOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCN

2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine is a chemical compound characterized by a benzimidazole core structure, which is a bicyclic heterocycle containing nitrogen atoms. This compound features a benzyl group attached to the nitrogen of the benzimidazole ring and an ethanamine side chain. Its chemical formula is C16H18N3, and it has a molecular weight of approximately 270.34 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry.

The reactivity of 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine can be attributed to the presence of both the amine and the benzimidazole moieties. Common reactions include:

  • Nucleophilic substitutions: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Acylation: The amine can undergo acylation to form amides, which can enhance biological activity or alter pharmacokinetic properties.
  • Cyclization: Under certain conditions, this compound can participate in cyclization reactions to form more complex heterocycles.

These reactions are significant for synthesizing derivatives that may exhibit improved biological activities or target specific pathways.

Research indicates that compounds containing benzimidazole structures, including 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine, possess a wide range of biological activities. These include:

  • Antimicrobial properties: Benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer activity: Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory effects: Certain compounds in this class exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The specific biological activity of 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine requires further investigation to elucidate its mechanisms and therapeutic potential.

The synthesis of 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine typically involves several steps:

  • Formation of the benzimidazole core: This can be achieved through condensation reactions involving o-phenylenediamine and appropriate aldehydes or ketones.
  • Introduction of the benzyl group: The benzyl moiety can be introduced via alkylation reactions using benzyl halides.
  • Amine functionalization: The final step often involves the attachment of the ethanamine side chain through reductive amination or direct amination methods.

These synthetic routes allow for the modification of the core structure to create various analogs with potentially enhanced properties.

2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancers.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural chemicals to protect crops from pathogens.
  • Material Science: Compounds with similar structures are investigated for their utility in developing functional materials due to their unique electronic properties.

Interaction studies are crucial for understanding how 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine interacts with biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound binds to specific biological receptors or enzymes.
  • In vitro assays: To evaluate its efficacy against various pathogens or cancer cell lines.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies help identify potential therapeutic uses and optimize the compound's structure for better efficacy.

Several compounds share structural similarities with 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine, particularly within the benzimidazole family. Notable examples include:

Compound NameStructure FeaturesBiological Activity
2-(1H-benzimidazol-2-yl)ethanamineSimilar core structure without benzyl groupAntimicrobial, anticancer
Benzimidazole derivativesVarious substituents on the benzimidazole ringBroad-spectrum pharmacological effects
N-benzylbenzimidazoleBenzyl substitution on nitrogenAntiviral, anticancer

The uniqueness of 2-(2-benzyl-1H-benzimidazol-1-yl)ethanamine lies in its specific substitution pattern and its potential combined activities stemming from both the benzimidazole framework and the ethanamine side chain.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.142247555 g/mol

Monoisotopic Mass

251.142247555 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

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